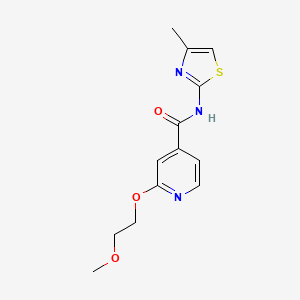
N-ethoxy-6,7-dimethoxyquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethoxy-6,7-dimethoxyquinazolin-4-amine is a chemical compound with the molecular formula C12H15N3O3 It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities
Mechanism of Action
Target of Action
Similar compounds have been known to target protein kinases, particularly tyrosine kinases .
Mode of Action
Compounds with similar structures have been known to inhibit tyrosine kinase activity, restricting the receptor’s catalytic activity, autophosphorylation, and its engagement with signal transducers .
Biochemical Pathways
Similar compounds have been known to affect signal transduction pathways governed by protein kinases .
Result of Action
Similar compounds have been known to have therapeutic effects in the treatment of certain cancers .
Biochemical Analysis
Biochemical Properties
N-ethoxy-6,7-dimethoxyquinazolin-4-amine has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in nerve impulse transmission . This interaction could potentially make it a promising candidate for the treatment of neurological disorders such as Alzheimer’s disease .
Cellular Effects
The effects of this compound on cells are largely tied to its interactions with enzymes and proteins. By inhibiting acetylcholinesterase, it can influence cell signaling pathways and gene expression . This can lead to changes in cellular metabolism and function .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . Its ability to inhibit acetylcholinesterase suggests that it may bind to the active site of this enzyme, preventing it from breaking down acetylcholine and thereby increasing the concentration of this neurotransmitter .
Temporal Effects in Laboratory Settings
Its ability to inhibit acetylcholinesterase suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Given its interactions with acetylcholinesterase, it may be involved in pathways related to neurotransmission .
Preparation Methods
The synthesis of N-ethoxy-6,7-dimethoxyquinazolin-4-amine typically involves multiple steps. One common synthetic route starts with the preparation of 6,7-dimethoxyquinazolin-4-amine, which is then ethoxylated to obtain the final product. The reaction conditions often involve the use of anhydrous solvents and nitrogen atmosphere to prevent unwanted side reactions. Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.
Chemical Reactions Analysis
N-ethoxy-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-ethoxy-6,7-dimethoxyquinazolin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It may be used in the development of new materials or as a component in chemical processes.
Comparison with Similar Compounds
N-ethoxy-6,7-dimethoxyquinazolin-4-amine can be compared with other quinazoline derivatives, such as:
Erlotinib: A tyrosine kinase inhibitor used in cancer therapy.
Gefitinib: Another tyrosine kinase inhibitor with similar applications.
Tandutinib: A selective inhibitor of FLT3 and PDGFR, used in the treatment of certain leukemias.
Compared to these compounds, this compound may have unique properties or activities that make it suitable for specific research or therapeutic applications.
Properties
IUPAC Name |
N-ethoxy-6,7-dimethoxyquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-4-18-15-12-8-5-10(16-2)11(17-3)6-9(8)13-7-14-12/h5-7H,4H2,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWQRWIRKJTAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC1=NC=NC2=CC(=C(C=C21)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine-3-carbonitrile](/img/structure/B2592223.png)
![N'-(4-fluorophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2592225.png)
![2-(4-bromophenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B2592226.png)

![7-methyl-3-(pyrrolidine-1-carbonyl)-N-[4-(trifluoromethyl)phenyl]-1,8-naphthyridin-4-amine](/img/structure/B2592230.png)
![3-[(2-Carboxyphenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2592233.png)




![2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B2592241.png)

![2-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide](/img/structure/B2592245.png)
